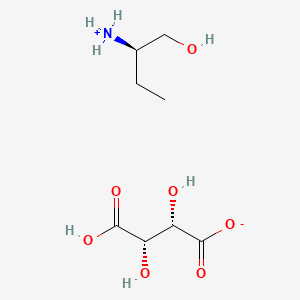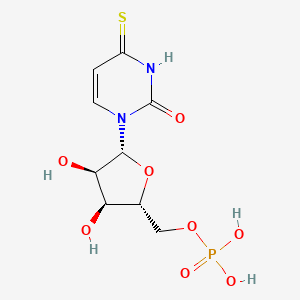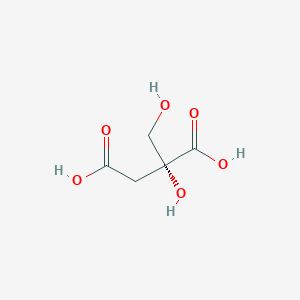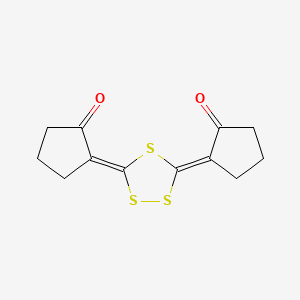
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its azo group and nitrobenzonitrile moiety
Méthodes De Préparation
The synthesis of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route includes the diazotization of aniline derivatives followed by azo coupling with a nitrobenzonitrile derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The nitro group can also participate in redox reactions, influencing cellular pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and nitrobenzonitrile derivatives. Compared to these compounds, 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)benzonitrile
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-4-nitrobenzonitrile .
Propriétés
Numéro CAS |
73013-77-1 |
|---|---|
Formule moléculaire |
C24H20N6O3 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[[4-[2-cyanoethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C24H20N6O3/c25-13-4-14-29(15-16-33-23-5-2-1-3-6-23)21-9-7-20(8-10-21)27-28-24-12-11-22(30(31)32)17-19(24)18-26/h1-3,5-12,17H,4,14-16H2 |
Clé InChI |
DRTTUVOUBWLRPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



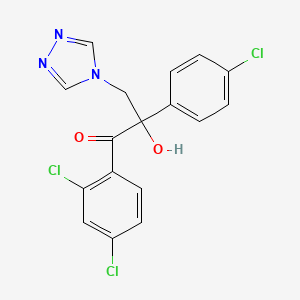
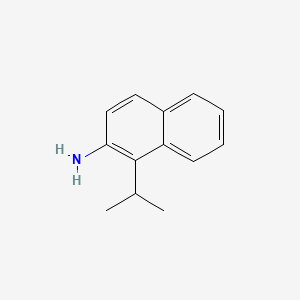
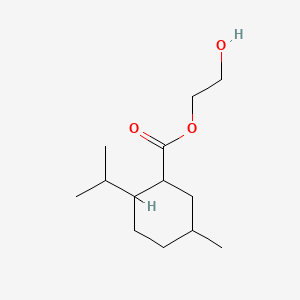
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)




